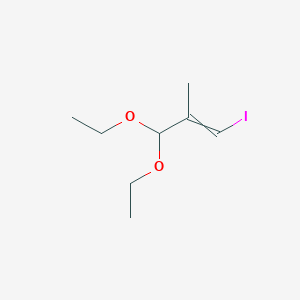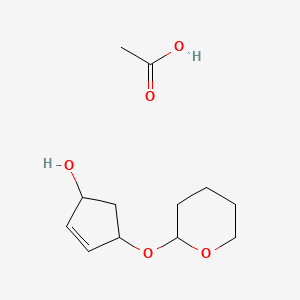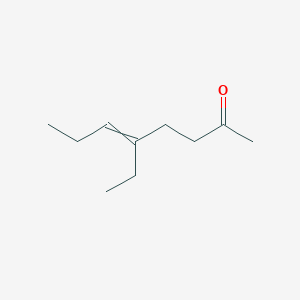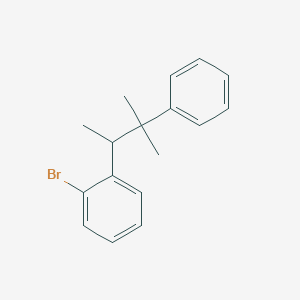
1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a 3-methyl-3-phenylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a suitable precursor, such as 2-(3-methyl-3-phenylbutan-2-yl)benzene, using bromine (Br₂) in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) . The reaction proceeds via the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the brominated product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include carboxylic acids or ketones.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions involving aromatic bromides.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution . These intermediates facilitate the introduction of various substituents onto the benzene ring. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
- 1-Bromo-2-methylbenzene (o-Bromotoluene) : Similar structure but lacks the 3-methyl-3-phenylbutan-2-yl group.
- 1-Bromo-3-methyl-2-butene (Prenyl bromide) : Contains a bromine atom and a butene group but differs in the overall structure.
- 1-(Bromomethyl)-2-methylbenzene (o-Xylyl bromide) : Features a bromomethyl group instead of the 3-methyl-3-phenylbutan-2-yl group.
Uniqueness: 1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene is unique due to the presence of the bulky 3-methyl-3-phenylbutan-2-yl group, which can influence its reactivity and interactions in chemical reactions. This structural feature distinguishes it from other aromatic bromides and contributes to its specific applications and properties.
Properties
CAS No. |
61592-94-7 |
|---|---|
Molecular Formula |
C17H19Br |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
1-bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H19Br/c1-13(15-11-7-8-12-16(15)18)17(2,3)14-9-5-4-6-10-14/h4-13H,1-3H3 |
InChI Key |
VUGYKRBYEKVRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


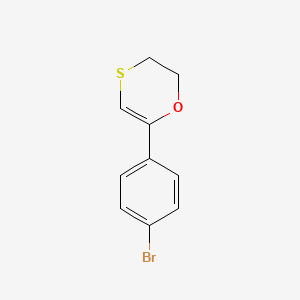
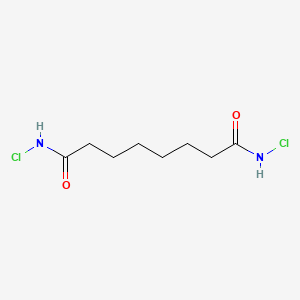

![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)
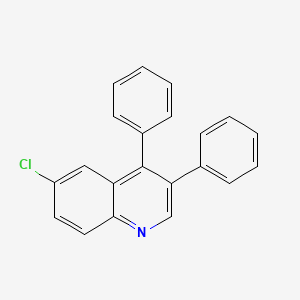

![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)

